Enzymatic Substrate Specificity: D-Glucuronic Acid Exhibits Distinct Km Values Compared to Glucuronolactone and Other Uronic Acids
In assays using glucuronolactone reductase purified from rat kidney, the enzyme's affinity for D-glucuronic acid is distinctly different from its affinity for the closely related lactone form and other hexuronic acids. The lower Km value for D-glucuronic acid (6 mM) compared to D-glucuronolactone (9 mM) demonstrates a higher substrate affinity for the free acid form [1]. This 1.5-fold difference in Km is critical for designing enzymatic reactions where substrate concentration and conversion rate are key parameters.
| Evidence Dimension | Michaelis constant (Km) for glucuronolactone reductase |
|---|---|
| Target Compound Data | Km = 6 mM |
| Comparator Or Baseline | D-Glucuronolactone: Km = 9 mM; D-Galacturonic acid: Km = 4 mM; L-Iduronic acid: Km = 6 mM |
| Quantified Difference | D-Glucuronic acid has a 1.5-fold lower Km (higher affinity) than D-glucuronolactone. |
| Conditions | Purified glucuronolactone reductase [EC 1.1.1.20] from rat kidney, assayed at 25°C, pH 7.5 |
Why This Matters
In enzymatic synthesis or analytical assays, substituting D-glucuronic acid with its lactone would necessitate a 50% higher substrate concentration to achieve comparable reaction rates, directly impacting process economics and yield consistency.
- [1] Yamada, K., & Hosoya, N. (1984). Enzymatic Determination of Free Glucuronic Acid with Glucuronolactone Reductase I. Isolation and Purification of Glucuronolactone Reductase from Rat Kidney. The Journal of Biochemistry, 95(1), 223-232. View Source
